

Application Notes and Protocols for SR-18292 in Cell Culture

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Compound of Interest

Compound Name: SR-18292

Cat. No.: B610970

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Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1 α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] It functions by increasing the acetylation of PGC-1 α , which in turn suppresses the expression of gluconeogenic genes and reduces glucose production in hepatocytes.[1][2] This compound has shown potential as a therapeutic agent for type 2 diabetes by improving glucose homeostasis and increasing hepatic insulin sensitivity.[2] Additionally, **SR-18292** has demonstrated anti-tumor effects in multiple myeloma by inhibiting oxidative phosphorylation and has been investigated for its role in inducing fetal hemoglobin in sickle cell disease.[3][4][5]

These application notes provide detailed protocols for utilizing **SR-18292** in various cell culture-based assays to study its effects on gene expression, signaling pathways, and cellular metabolism.

Mechanism of Action

SR-18292's primary mechanism of action involves the modulation of PGC-1 α activity. It enhances the interaction between PGC-1 α and the acetyltransferase GCN5.[1][2] This leads to increased acetylation of PGC-1 α , which reduces its ability to co-activate the transcription factor HNF4 α (Hepatocyte Nuclear Factor 4 alpha).[1][2] The inhibition of the PGC-1 α /HNF4 α

complex leads to a significant reduction in the transcription of key gluconeogenic genes, such as Pck1 (encoding PEPCK) and G6pc (encoding G6Pase).[2]

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